![molecular formula C12H16F2N4O B2872479 6-(4,4-difluoropiperidine-1-carbonyl)-N,N-dimethylpyridazin-3-amine CAS No. 2097864-60-1](/img/structure/B2872479.png)
6-(4,4-difluoropiperidine-1-carbonyl)-N,N-dimethylpyridazin-3-amine
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Overview
Description
The compound is a derivative of 4,4-difluoropiperidine-1-carbonyl chloride . This compound is a liquid at room temperature and has a molecular weight of 183.59 .
Physical And Chemical Properties Analysis
The related compound 4,4-difluoropiperidine-1-carbonyl chloride is a liquid at room temperature .Scientific Research Applications
Polysubstituted Pyridazinones Synthesis
Polysubstituted pyridazinones are synthesized through sequential nucleophilic substitution reactions, with compounds like 4,5,6-trifluoropyridazin-3(2H)-one serving as scaffolds. This methodology allows the creation of diverse polyfunctional systems that could be instrumental in drug discovery. Such reactions demonstrate the versatility of pyridazinone rings in generating compounds with potential pharmaceutical applications (Pattison et al., 2009).
Fluorescence Enhancement
The modification of stilbenes by N-phenyl substitutions, such as in the case of 4-aminostilbenes, leads to enhanced fluorescence properties. This "amino conjugation effect" indicates the potential of such chemical modifications in developing new fluorescent materials for bioimaging or sensing applications (Yang, Chiou, & Liau, 2002).
Iron-catalyzed Reactions in Organic Synthesis
Iron(III) halide-promoted reactions, including aza-Prins cyclization, highlight the role of iron catalysis in constructing complex organic structures. This has implications for synthesizing pharmaceutically relevant compounds, showcasing iron's utility in green chemistry and drug development processes (Bolm, Legros, Le Paih, & Zani, 2004).
Microwave-assisted Condensation Reactions
Microwave-assisted reactions, such as the condensation of 2-aryl hydrazonopropanals, demonstrate the efficiency of modern synthetic techniques in creating complex molecules, which could be valuable in medicinal chemistry and drug design (Al‐Zaydi & Borik, 2007).
Aminocarbonylation with Dimethylformamide
The use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylation highlights innovative approaches to carbonylation reactions, critical for synthesizing amide bonds prevalent in pharmaceuticals (Wan, Alterman, Larhed, & Hallberg, 2002).
Biomimetic Synthesis
Biomimetic synthesis strategies, such as those used for creating coelenterazine analogs, mimic biological processes to develop compounds that can be used in bioassays, drug discovery, or as biological probes (Devillers, Arrault, Olive, & Marchand‐Brynaert, 2002).
Safety And Hazards
properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[6-(dimethylamino)pyridazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N4O/c1-17(2)10-4-3-9(15-16-10)11(19)18-7-5-12(13,14)6-8-18/h3-4H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVPMUJFKQTMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4-difluoropiperidine-1-carbonyl)-N,N-dimethylpyridazin-3-amine |
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